4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide
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Overview
Description
4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide: is a chemical compound with the following properties:
Molecular Formula: CHBrNOS
Molecular Weight: 365.1 g/mol
IUPAC Name: This compound
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor, followed by amide formation. Specific methods include:
Bromination: Starting with 2-ethyl-6-methylphenylthiophene, bromination at positions 4 and 5 yields the dibromo intermediate.
Amide Formation: The dibromo intermediate reacts with an amine (e.g., 2-ethyl-6-methylaniline) to form the desired carboxamide.
Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Details of industrial processes are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Bromination: The compound readily undergoes bromination due to the presence of bromine-reactive positions.
Amide Formation: The amide bond formation occurs through nucleophilic addition-elimination reactions.
Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent (e.g., chloroform).
Amide Formation: Amine (e.g., 2-ethyl-6-methylaniline), carboxylic acid (e.g., thiophene-2-carboxylic acid), and coupling agents (e.g., EDC/HOBt).
Major Products: The major product is the desired 4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide .
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications (e.g., anti-inflammatory properties) .
Industry: As a precursor for materials or catalysts.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, leading to its observed effects.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural features include:
- 2-ethyl-6-methylphenylthiophene
- 4,5-dibromo-thiophene-2-carboxamide
Properties
Molecular Formula |
C14H13Br2NOS |
---|---|
Molecular Weight |
403.1 g/mol |
IUPAC Name |
4,5-dibromo-N-(2-ethyl-6-methylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C14H13Br2NOS/c1-3-9-6-4-5-8(2)12(9)17-14(18)11-7-10(15)13(16)19-11/h4-7H,3H2,1-2H3,(H,17,18) |
InChI Key |
PFCOVIZAJPDFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(S2)Br)Br)C |
Origin of Product |
United States |
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